6-(m-Tolyloxy)hexanal

Description

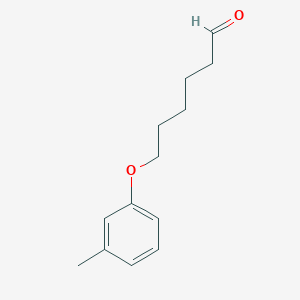

6-(m-Tolyloxy)hexanal is a hexanal derivative with a meta-methylphenoxy (m-tolyloxy) group attached to the sixth carbon of the aliphatic chain. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of approximately 206.28 g/mol (inferred from structurally similar compounds like 2-(benzyloxy)hexanal ). The compound’s structure combines the reactivity of an aldehyde group with the aromatic and steric influence of the m-tolyloxy substituent.

Properties

IUPAC Name |

6-(3-methylphenoxy)hexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h6-9,11H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOZRWMWRKKTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(m-Tolyloxy)hexanal typically involves the reaction of m-cresol with hexanal under specific conditions. The process may include:

Alkylation Reaction: m-Cresol reacts with hexanal in the presence of a base such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of 80-120°C, to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-(m-Tolyloxy)hexanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed:

Oxidation: 6-(m-Tolyloxy)hexanoic acid.

Reduction: 6-(m-Tolyloxy)hexanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 6-(m-Tolyloxy)hexanal is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may be used in studies involving the interaction of aldehydes with biological systems, including enzyme-catalyzed reactions.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-(m-Tolyloxy)hexanal involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The aromatic ring can also engage in electrophilic substitution reactions, allowing for further functionalization.

Molecular Targets and Pathways: The compound’s reactivity is primarily driven by the electrophilic nature of the aldehyde group and the aromatic ring’s ability to stabilize intermediates during substitution reactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| 6-(m-Tolyloxy)hexanal | C₁₃H₁₈O₂ | ~206.28 | C6 | Aldehyde, Aromatic ether |

| Hexanal | C₆H₁₂O | 100.16 | - | Aldehyde |

| 6-Hydroxyhexanal | C₆H₁₂O₂ | 116.16 | C6 | Aldehyde, Hydroxyl |

| 6-(4-Phenylbutoxy)hexanal | C₁₆H₂₄O₂ | 248.36 | C6 | Aldehyde, Aliphatic ether |

| 2-(Benzyloxy)hexanal | C₁₃H₁₈O₂ | 206.28 | C2 | Aldehyde, Aromatic ether |

Key Observations :

- Substituent Position: The position of the ether group significantly impacts reactivity.

- Molecular Weight : Bulky substituents (e.g., 6-(4-phenylbutoxy)hexanal ) increase molecular weight and may reduce volatility compared to hexanal (boiling point ~131°C ).

Physicochemical Properties

Table 2: Physicochemical Comparisons

*Estimated based on molecular weight and substituent effects.

Key Findings :

- Stability: Hexanal degrades rapidly at 22°C, forming hexanoic acid , whereas ether-containing derivatives like this compound are likely more stable due to the inertness of the ether linkage.

- Solubility: The aromatic ether group in this compound reduces polarity compared to 6-hydroxyhexanal, favoring solubility in non-polar media .

Functional and Application Comparisons

Key Insights :

- Hexanal in Food Systems: Hexanal’s role in food aroma (e.g., green, grassy notes ) is concentration-dependent, with thresholds ranging from 4.5–50 μg/L . Derivatives like this compound are unlikely to contribute directly to flavor due to lower volatility and altered odor profiles.

- Synthetic Utility : Ether-protected hexanal derivatives are valuable in multi-step syntheses, where the aldehyde must remain reactive while other functional groups are modified .

Stability and Degradation Pathways

- Hexanal: Degrades via oxidation to hexanoic acid, especially at >10°C . Side products like octanal are common in linoleic acid-derived systems .

- This compound : The m-tolyloxy group may stabilize the compound against oxidation, similar to how triphenylmethoxy groups protect alcohols . However, elevated temperatures could still promote aldol condensation or ether cleavage.

Biological Activity

Overview

6-(m-Tolyloxy)hexanal, a compound characterized by its unique structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The molecular formula for this compound is , indicating it consists of a hexanal chain with a para-tolyloxy group. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The compound has been investigated for its potential effects on enzyme activity, cellular signaling pathways, and its role as an antimicrobial agent.

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in pharmaceutical applications.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study 1 : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL and 75 µg/mL, respectively. This suggests potential as a natural preservative or therapeutic agent in treating bacterial infections.

- Study 2 : A pharmacological study assessed the compound's effect on human cancer cell lines. Results indicated that this compound induced apoptosis in breast cancer cells (MCF-7), with IC50 values around 25 µM after 48 hours of exposure.

Data Table

| Biological Activity | Test Organism/Cell Line | Methodology | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | In vitro MIC assay | MIC = 50 µg/mL |

| Antimicrobial | Escherichia coli | In vitro MIC assay | MIC = 75 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | IC50 = 25 µM after 48h |

Research Findings

- Toxicological Assessment : Toxicity studies have shown that at concentrations below 100 µM, this compound does not exhibit significant cytotoxic effects on normal human fibroblast cells, indicating a favorable safety profile for potential therapeutic use.

- Synergistic Effects : Combinations of this compound with traditional antibiotics have shown synergistic effects, enhancing the efficacy against resistant bacterial strains.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has good absorption and distribution properties, although further studies are needed to fully understand its metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.